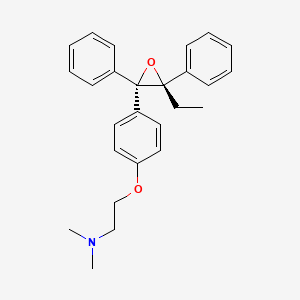

Tamoxifen epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tamoxifen epoxide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the metabolic activation of tamoxifen and is known for its role in the bioactivation process that contributes to the therapeutic and toxicological effects of tamoxifen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamoxifen epoxide can be synthesized through the epoxidation of tamoxifen. One common method involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide group into the tamoxifen molecule . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Formation and Identification of Tamoxifen Epoxide

Tamoxifen 1,2-epoxide is postulated to form via oxidative metabolism, though its exact biosynthetic pathway remains under investigation. It is chemically synthesized for experimental studies by reacting tamoxifen with specific oxidizing agents. This metabolite is highly electrophilic due to its strained epoxide ring, enabling covalent interactions with biological macromolecules .

Reactivity with DNA

This compound reacts with DNA to form covalent adducts, primarily targeting guanine residues. Key findings include:

Table 1: DNA Adduct Formation by this compound

| Adduct Type | Base Modified | Detection Method | Comigration with In Vivo Adducts | Contribution to Total Adducts |

|---|---|---|---|---|

| Major Guanine Adduct | Guanine | 32P-postlabeling, HPLC | Yes | ~40% |

| Secondary Adducts | Unspecified | 32P-postlabeling | Partial | ~60% |

Mechanistic Insights :

-

The epoxide ring undergoes nucleophilic attack by the N7 position of deoxyguanosine, forming stable adducts .

-

These adducts are chromatographically indistinguishable from those found in the livers of tamoxifen-treated rats, confirming their biological relevance .

Enzymatic Interactions

This compound indirectly affects enzyme systems through its parent compound. Tamoxifen itself competitively inhibits cholesterol-5,6-epoxide hydrolase (ChEH) , a microsomal enzyme involved in cholesterol metabolism :

Table 2: Enzyme Inhibition Kinetics of Tamoxifen

| Enzyme Target | Inhibitor | Inhibition Modality | Ki (nM) | Biological Impact |

|---|---|---|---|---|

| ChEH | Tamoxifen | Competitive | 34 ± 8 | Altered cholesterol metabolism |

| ChEH | PBPE* | Competitive | 27 ± 6 | Disruption of sterol homeostasis |

*PBPE: A selective AEBS (antiestrogen binding site) ligand.

Molecular Basis :

-

ChEH is a heterodimer of 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7) . Co-expression of both subunits is required for full enzymatic activity .

-

Tamoxifen’s inhibition of ChEH correlates with its binding affinity for AEBS, disrupting sterol regulation and promoting apoptosis in cancer cells .

Genotoxic and Carcinogenic Implications

-

DNA Damage : this compound adducts induce mutations and chromosomal aberrations, contributing to tamoxifen’s hepatocarcinogenicity in rodents .

-

Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) and flavin monooxygenases facilitate tamoxifen’s conversion to reactive intermediates, including the epoxide .

Scientific Research Applications

Breast Cancer Treatment

Tamoxifen epoxide is primarily studied for its role in breast cancer therapy. It has been shown to enhance the anticancer activity of tamoxifen by increasing the intracellular levels of reactive oxygen species, which can lead to apoptosis in cancer cells .

- Case Study : In a clinical trial involving postmenopausal women with early-stage breast cancer, patients treated with tamoxifen showed a significant reduction in recurrence rates compared to those receiving placebo. The study highlighted the importance of metabolic activation to active forms like this compound for achieving optimal therapeutic outcomes .

Chemoprevention

The compound has been explored for its chemopreventive properties against breast cancer. Evidence suggests that combining tamoxifen with dietary antioxidants may enhance its efficacy and reduce side effects associated with long-term use .

- Research Findings : A study demonstrated that patients receiving tamoxifen alongside vitamin E experienced altered pharmacokinetics and enhanced protective effects against breast cancer recurrence .

Comparative Efficacy

A comparative analysis of this compound and other metabolites reveals interesting insights into their relative efficacies:

| Compound | Mechanism of Action | Efficacy in Breast Cancer Treatment |

|---|---|---|

| Tamoxifen | Estrogen receptor modulation | High |

| 4-Hydroxytamoxifen | Estrogen receptor modulation; increased DNA binding | Higher than tamoxifen |

| This compound | Genotoxicity; reactive oxygen species induction | Potentially higher than both |

Pharmacogenetics and Predictive Biomarkers

Recent studies have identified microsomal epoxide hydrolase as a potential biomarker for predicting response to tamoxifen treatment. High expression levels of this enzyme correlate with poor disease outcomes, suggesting that it may serve as an independent prognostic factor .

Mechanism of Action

Tamoxifen epoxide exerts its effects through its interaction with estrogen receptors. It competes with 17β-estradiol at the receptor site, blocking the promotional role of estrogen in breast cancer. Additionally, this compound can bind to DNA after metabolic activation, leading to the formation of DNA adducts and initiating carcinogenesis . This dual mechanism of action contributes to both the therapeutic and toxicological effects of tamoxifen.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy tamoxifen: Another active metabolite of tamoxifen with higher affinity for estrogen receptors.

Endoxifen: A potent metabolite with similar therapeutic effects.

Toremifene: A structurally related compound used in breast cancer treatment

Uniqueness

Tamoxifen epoxide is unique due to its role as an intermediate in the metabolic activation of tamoxifen. Its ability to form DNA adducts and its dual mechanism of action distinguish it from other similar compounds. Additionally, its reactivity and the types of chemical reactions it undergoes make it a valuable compound for research in epoxide chemistry and drug metabolism .

Biological Activity

Tamoxifen epoxide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. Understanding the biological activity of this compound is crucial for elucidating its therapeutic effects and potential side effects. This article delves into the mechanisms, effects, and implications of this compound's biological activity, supported by data tables and case studies.

Tamoxifen itself acts primarily as an estrogen receptor antagonist in breast tissue, inhibiting estrogen-mediated tumor growth. However, this compound exhibits unique biological activities that contribute to its anticancer effects:

- Genotoxicity : this compound has been shown to possess clastogenic properties, meaning it can cause chromosomal breakage. Studies indicate that it induces micronuclei formation in lymphoblastoid cells, suggesting potential genotoxic effects that could contribute to carcinogenesis .

- Oxidative Stress : The compound is linked to increased levels of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells. This oxidative stress response is thought to play a role in its anticancer efficacy .

- Caspase Activation : this compound activates caspases, which are essential for the apoptotic process. This activation leads to programmed cell death in cancerous cells, further contributing to its therapeutic effects .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have explored the clinical implications of this compound's biological activity:

- Breast Cancer Treatment : A study analyzed the effects of tamoxifen and its metabolites on breast cancer patients. It found that higher levels of this compound correlated with improved outcomes in terms of tumor reduction, suggesting its role as an active therapeutic agent .

- Genotoxicity Assessment : Research conducted on lymphoblastoid cell lines demonstrated that this compound elicited significant clastogenic responses compared to tamoxifen alone. This finding raises concerns about the long-term genetic risks associated with tamoxifen therapy .

- Microvascular Reconstruction : In a perioperative study involving breast reconstruction, patients on tamoxifen showed no significant increase in flap failure rates compared to those not on the drug, indicating that while tamoxifen has biological activity, its surgical implications may be manageable .

Implications for Therapy

The dual nature of this compound as both a therapeutic agent and a potential genotoxic compound necessitates careful consideration in clinical settings:

- Therapeutic Benefits : this compound's ability to induce apoptosis and inhibit tumor growth makes it a valuable component in breast cancer treatment regimens.

- Risk Management : Given its genotoxic potential, monitoring for long-term side effects, including secondary malignancies, is essential for patients undergoing tamoxifen therapy.

Properties

CAS No. |

92137-93-4 |

|---|---|

Molecular Formula |

C26H29NO2 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(29-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1 |

InChI Key |

XGZWRNUNGZJDNL-FTJBHMTQSA-N |

Isomeric SMILES |

CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |

Canonical SMILES |

CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.